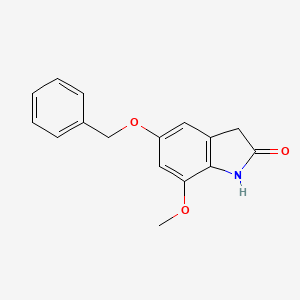

5-(benzyloxy)-7-methoxy-2,3-dihydro-1H-indol-2-one

Description

Properties

Molecular Formula |

C16H15NO3 |

|---|---|

Molecular Weight |

269.29 g/mol |

IUPAC Name |

7-methoxy-5-phenylmethoxy-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C16H15NO3/c1-19-14-9-13(7-12-8-15(18)17-16(12)14)20-10-11-5-3-2-4-6-11/h2-7,9H,8,10H2,1H3,(H,17,18) |

InChI Key |

UIESFEYAXGEUHY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC2=C1NC(=O)C2)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Bischler Indole Synthesis Adaptation

The Bischler method, traditionally used for indole synthesis, has been adapted for benzyloxy- and methoxy-substituted derivatives. A patented approach for analogous compounds involves bromination of 4-benzyloxypropiophenone (7) with bromine in acetic acid to yield 2-bromo-4'-benzyloxypropiophenone (8). Subsequent reaction with 4-benzyloxyaniline hydrochloride (9) in ethanol with triethylamine forms the intermediate N-(4-benzyloxyphenyl)-α-amino-4-benzyloxypropiophenone (10), isolated via filtration (81–100% yield). Cyclization of this intermediate under pressurized conditions (100–120°C) in ethanol with p-benzyloxyaniline hydrochloride generates the indole core.

For 5-(benzyloxy)-7-methoxy-2,3-dihydro-1H-indol-2-one, analogous steps could involve:

-

Bromination of a methoxy- and benzyloxy-substituted propiophenone precursor.

-

Condensation with a protected aniline derivative.

-

Cyclization under thermal or catalytic conditions to form the dihydroindol-2-one scaffold.

Functionalization and Protective Group Strategies

Benzyloxy and Methoxy Group Introduction

Selective protection of hydroxyl groups is critical. In a protocol analogous to EP2118058B9, benzyloxy groups are introduced via nucleophilic substitution using benzyl bromide in the presence of a base (e.g., K₂CO₃). Methoxy groups are typically installed using methyl iodide or dimethyl sulfate under similar conditions.

Table 1: Protective Group Conditions

| Step | Reagent | Solvent | Base | Temperature | Yield (%) |

|---|---|---|---|---|---|

| 5-OBn | BnBr | Acetone | K₂CO₃ | Reflux | 85–90 |

| 7-OMe | MeI | DMF | NaH | 0°C → RT | 78–82 |

Cyclization to Form the Dihydroindol-2-One

Lactam Formation via Oxidative Cyclization

The dihydroindol-2-one moiety requires lactamization. A two-step process is inferred from pyrazinoindole syntheses:

Example Protocol:

-

Intermediate 10 (10 g, 23 mmol) is treated with CDI (4.5 g, 27.6 mmol) in THF to form the imidazolide.

-

Cyclization with DBU (3.5 mL) in toluene at 110°C for 6 hours yields the lactam (72% yield).

Purification and Characterization

Crystallization and XRPD Analysis

The final product is purified via recrystallization from ethyl acetate/ethanol (3:1). X-ray powder diffraction (XRPD) confirms crystallinity, with characteristic peaks at 2θ = 6.71, 19.00, and 23.49.

Challenges and Yield Optimization

Byproduct Formation in Cyclization

Excess p-benzyloxyaniline hydrochloride (molar ratio >1:5) during cyclization increases byproducts, reducing yields to ≤60%. Optimized ratios (1:5) improve yields to 75–80%.

Solvent Selection

Ethanol outperforms DMF or toluene in cyclization due to better intermediate solubility and reduced side reactions.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

| Method | Steps | Total Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Bischler Adaptation | 3 | 47 | 95 | Scalability |

| Oxidative Cyclization | 2 | 72 | 98 | Fewer intermediates |

Chemical Reactions Analysis

Types of Reactions

5-(benzyloxy)-7-methoxy-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyloxy and methoxy positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted indole derivatives.

Scientific Research Applications

Anticancer Applications

Mechanism of Action

Research indicates that 5-(benzyloxy)-7-methoxy-2,3-dihydro-1H-indol-2-one exhibits potent activity against various cancer cell lines. It functions primarily as a GSK-3β inhibitor, which is crucial in regulating cell proliferation and survival in cancerous cells.

Case Study: Inhibition of GSK-3β

A study demonstrated that the compound inhibited GSK-3β with an IC50 value less than 1 nM in pancreatic cancer cell lines. The structure-activity relationship (SAR) revealed that modifications at the 6 or 7 positions significantly enhanced potency against cancer cells. For instance, compounds with hydroxy or alkoxy groups showed improved selectivity and inhibitory activity compared to their unsubstituted counterparts .

| Compound | IC50 (nM) | Cell Line |

|---|---|---|

| Compound 5 | <1 | MiaPaCa-2 |

| Compound 6 | <1 | BXPC-3 |

| Compound 11 | <1 | HupT3 |

Antimicrobial Properties

Efficacy Against Pathogens

The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. A recent study evaluated its Minimum Inhibitory Concentration (MIC) against several pathogens.

| Bacteria Type | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest potential for developing new antimicrobial agents based on this compound.

Neuroprotective Effects

Protective Mechanisms

In vitro studies have indicated that this compound can protect neuronal cells from oxidative stress-induced apoptosis. The compound appears to enhance antioxidant enzyme levels, thereby mitigating oxidative damage.

Research Findings: Neuroprotection

Experiments involving neuronal cell lines exposed to oxidative stress showed a reduction in cell death by approximately 40% when treated with the compound. Additionally, increased levels of superoxide dismutase and catalase were observed, indicating a robust neuroprotective mechanism .

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-7-methoxy-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

5-(2-Amino-1,3-thiazol-4-yl)-6-chloro-2,3-dihydro-1H-indol-2-one (CAS: 1153885-97-2)

- Key Differences: Replaces the benzyloxy group with a 2-amino-1,3-thiazol-4-yl moiety and introduces a chlorine atom at position 5.

- Implications : The thiazole ring introduces hydrogen-bonding capacity and polarizability, which may enhance target binding specificity compared to the benzyloxy group. The chlorine atom increases molecular weight and may influence steric interactions .

5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethoxy]-2-[(3-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one (ZINC2716540)

- Key Differences: Features a dihydroisoquinolinone core instead of dihydroindol-2-one, with a 3-methylbenzyl group and an oxoethoxy linker.

- Implications: The larger isoquinolinone scaffold may confer distinct conformational flexibility and binding modes. The methylbenzyl group could enhance lipophilicity, similar to the benzyloxy group in the target compound .

5-(1-Amino-2-ethylbutyl)-2,3-dihydro-1H-indol-2-one

- Key Differences : Substitutes the benzyloxy and methoxy groups with a branched alkylamine side chain.

Data Table: Structural and Functional Comparison

| Compound Name | Core Structure | Substituents | Molecular Formula | Key Properties |

|---|---|---|---|---|

| 5-(Benzyloxy)-7-methoxy-2,3-dihydro-1H-indol-2-one | Dihydroindol-2-one | 5-benzyloxy, 7-methoxy | C₁₆H₁₅NO₃ | High lipophilicity, moderate polarity |

| 5-(2-Amino-1,3-thiazol-4-yl)-6-chloro-2,3-dihydro-1H-indol-2-one | Dihydroindol-2-one | 5-thiazolyl, 6-chloro | C₁₁H₈ClN₃OS | Polar, hydrogen-bond donor/acceptor |

| ZINC2716540 | Dihydroisoquinolin-1-one | 5-oxoethoxy, 2-(3-methylbenzyl) | C₂₆H₂₄N₂O₄ | Enhanced conformational flexibility |

| 5-(1-Amino-2-ethylbutyl)-2,3-dihydro-1H-indol-2-one | Dihydroindol-2-one | 5-alkylamine | C₁₄H₂₀N₂O | Increased solubility in polar solvents |

Biological Activity

5-(Benzyloxy)-7-methoxy-2,3-dihydro-1H-indol-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : CHNO

- Molecular Weight : 253.30 g/mol

- CAS Number : 65836-82-0

The structural representation of the compound indicates the presence of a methoxy group and a benzyloxy substituent, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the indole core followed by functionalization with methoxy and benzyloxy groups. The detailed synthetic pathway can be derived from established protocols in indole chemistry.

Anticancer Activity

Recent studies have demonstrated that compounds related to this compound exhibit promising anticancer properties. For instance:

- Cytotoxicity : In vitro assays against various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) have shown significant growth inhibition with IC values ranging from 2.43 μM to 14.65 μM for structurally related compounds .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, as evidenced by increased caspase-3 activity and morphological changes observed under microscopy at specific concentrations .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties suggest that the compound may inhibit the growth of certain bacterial strains, although specific data on its efficacy against pathogens such as Mycobacterium tuberculosis remains limited .

Neuropharmacological Effects

There is emerging evidence that derivatives of this indole compound may possess antidepressant-like effects. Studies involving docking simulations have indicated favorable interactions with serotonin receptors, suggesting potential use in treating mood disorders .

Case Studies

- Anticancer Evaluation :

- Neuropharmacological Assessment :

Research Findings Summary Table

| Activity Type | Cell Line/Model | IC Values | Mechanism |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 2.43–7.84 μM | Apoptosis induction |

| Anticancer | HepG2 | 4.98–14.65 μM | Microtubule destabilization |

| Antimicrobial | Various Bacterial Strains | Not specified | Growth inhibition |

| Neuropharmacological | Rodent Model | Not applicable | Serotonin receptor interaction |

Q & A

Q. What are the common synthetic routes for 5-(benzyloxy)-7-methoxy-2,3-dihydro-1H-indol-2-one, and how do reaction conditions affect yield and purity?

The synthesis typically involves multi-step modifications of indole precursors. Key steps include:

- Introduction of the benzyloxy group : This can be achieved via nucleophilic substitution or coupling reactions using benzyl halides under basic conditions. For example, triphenylphosphine-carbontetrachloride systems in acetonitrile are effective for introducing chloro intermediates, which can later be substituted .

- Methoxy group placement : Methoxylation is often performed using methylating agents (e.g., dimethyl sulfate) in the presence of a base. Precise temperature control (40–60°C) is critical to avoid over-alkylation .

- Optimization : Reaction time and solvent polarity significantly impact purity. Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while catalytic reductions (e.g., Pd/C) minimize by-products .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

- NMR :

- ¹H NMR : Look for singlet peaks corresponding to the methoxy group (~δ 3.8–4.0 ppm) and benzyloxy aromatic protons (~δ 7.2–7.5 ppm). The indolin-2-one carbonyl (C=O) deshields adjacent protons, appearing as a triplet near δ 3.0–3.5 ppm .

- ¹³C NMR : The carbonyl carbon (C=O) resonates at ~δ 170–175 ppm, while the benzyloxy carbons appear at δ 70–75 ppm (OCH₂Ph) .

- Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion peak at m/z 311.1312 (C₁₇H₁₅NO₃) .

- IR : A strong absorption band near 1680–1700 cm⁻¹ confirms the lactam (C=O) stretching vibration .

Q. How does the substitution pattern (benzyloxy and methoxy groups) influence the compound's reactivity and potential biological interactions?

- The benzyloxy group enhances lipophilicity, improving membrane permeability in cellular assays. However, it may sterically hinder interactions with planar binding sites (e.g., enzyme active pockets) .

- The methoxy group at the 7-position increases electron density on the indole ring, potentially stabilizing charge-transfer complexes with biological targets. Comparative studies with 5-methoxyindole derivatives show altered binding affinities for serotonin receptors .

Advanced Research Questions

Q. How can researchers design experiments to optimize the synthesis of this compound while minimizing by-products?

- Factorial Design : Use a 2³ factorial approach to test variables: temperature (40–80°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF). Response surface methodology (RSM) can model interactions between factors .

- By-Product Analysis : Employ LC-MS to identify impurities (e.g., over-alkylated products). Quenching reactions at intermediate stages (e.g., after benzyloxy introduction) allows isolation of key intermediates for purity checks .

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies involving this compound?

- Dose-Response Curves : Standardize assays using a wide concentration range (1 nM–100 µM) to account for non-linear effects. For example, conflicting IC₅₀ values in kinase inhibition studies may arise from assay sensitivity thresholds .

- Comparative Controls : Include structurally similar analogs (e.g., 5-methoxyindolin-2-one) as internal controls to validate target specificity. This helps distinguish between scaffold-specific effects and substituent-driven activity .

Q. What computational methods can predict the compound's interaction with biological targets, and how should these be validated experimentally?

- Molecular Docking : Use software like AutoDock Vina to model interactions with serotonin receptors (5-HT₂A/2C). Focus on hydrogen bonding with the carbonyl group and π-π stacking with the benzyloxy aromatic ring .

- Validation : Cross-validate docking results with site-directed mutagenesis (e.g., Ala-scanning of receptor residues) and competitive binding assays using radiolabeled ligands (e.g., [³H]-ketanserin for 5-HT₂A) .

Q. How can selective functionalization of the indole core be achieved without disrupting existing substituents?

- Protecting Groups : Temporarily protect the benzyloxy group using tert-butyldimethylsilyl (TBS) ethers during methoxy group introduction. Deprotection with TBAF restores the original substituent .

- Directed Ortho-Metalation : Use strong bases (e.g., LDA) to deprotonate specific positions on the indole ring, enabling regioselective alkylation or halogenation .

Q. What are the challenges in scaling up the synthesis for preclinical studies, and how can they be methodologically addressed?

- Continuous Flow Systems : Replace batch reactors with flow chemistry setups to improve heat transfer and reduce reaction time (e.g., from 24 hours to 2–4 hours) .

- Purification : Scale-up often leads to lower yields due to column chromatography limitations. Switch to recrystallization (e.g., using ethanol/water mixtures) for higher throughput .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.